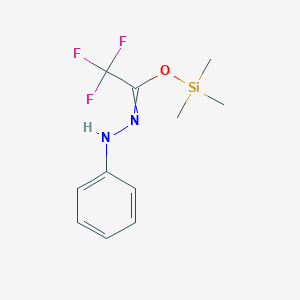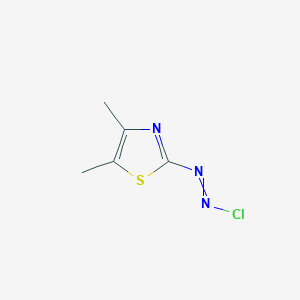
2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorodiazenyl group attached to the thiazole ring, along with two methyl groups at the 4 and 5 positions. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole typically involves the diazotization of an amine precursor followed by coupling with a thiazole derivative. One common method includes the following steps:
Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dimethylthiazole in the presence of a base such as sodium acetate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorodiazenyl group to an amine.
Substitution: The chlorine atom in the chlorodiazenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学研究应用
2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. The chlorodiazenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2-(Chlorodiazenyl)-4-methylthiazole: Similar structure but with one less methyl group.
2-(Chlorodiazenyl)-5-methylthiazole: Similar structure but with one less methyl group.
2-(Chlorodiazenyl)-thiazole: Lacks both methyl groups.
Uniqueness
2-(Chlorodiazenyl)-4,5-dimethyl-1,3-thiazole is unique due to the presence of two methyl groups at the 4 and 5 positions, which can influence its chemical reactivity and biological activity. The additional methyl groups can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its overall stability.
属性
CAS 编号 |
92569-67-0 |
|---|---|
分子式 |
C5H6ClN3S |
分子量 |
175.64 g/mol |
IUPAC 名称 |
chloro-(4,5-dimethyl-1,3-thiazol-2-yl)diazene |
InChI |
InChI=1S/C5H6ClN3S/c1-3-4(2)10-5(7-3)8-9-6/h1-2H3 |
InChI 键 |
RQGUPNHPCFTGCP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)N=NCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
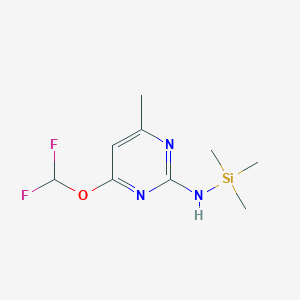
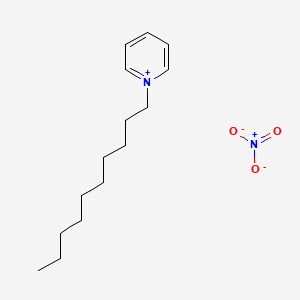

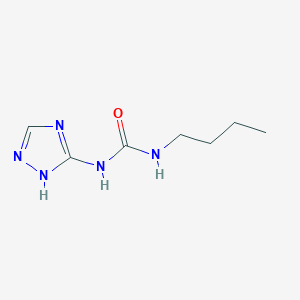
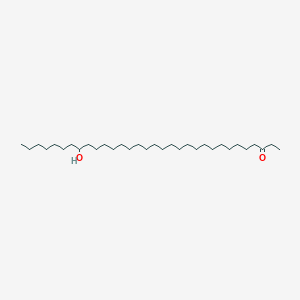
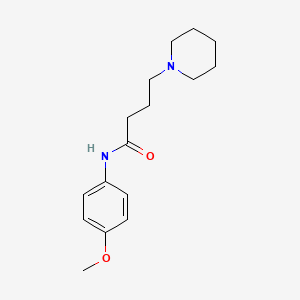

![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
